molecular formula C18H18N6O5S2 B12417481 Cefatrizine-d4

Cefatrizine-d4

Cat. No.: B12417481
M. Wt: 466.5 g/mol
InChI Key: UOCJDOLVGGIYIQ-FOCCXOSRSA-N
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Description

Cefatrizine-d4 is a deuterated form of cefatrizine, a broad-spectrum, semisynthetic, first-generation cephalosporin with antibacterial activity. It is designed to bind to and inactivate penicillin-binding proteins located on the inner membrane of the bacterial cell wall, thereby interfering with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This results in the weakening of the bacterial cell wall and causes cell lysis.

Preparation Methods

The preparation of cefatrizine-d4 involves several synthetic routes and reaction conditions. One common method starts with 7-tetrazolyl-aminocephalosporanic acid as the starting raw material. The process involves silylation protection with N, O-bis(trimethylsilyl)acetamide, followed by an acylation reaction with D-(-)-p-hydroxyphenylglycine dane potassium salt and ethyl chloroformate. The reaction solution is then adjusted in a mixed solvent of 1,2-propylene glycol and water using ammonia water to crystallize cefatrizine propylene glycolate . This method is characterized by simplicity in operation, high yield, low cost, and good product quality, making it suitable for industrial mass production.

Chemical Reactions Analysis

Cefatrizine-d4 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

    Substitution: It can undergo substitution reactions, particularly at the amino and hydroxyl groups, to form various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Cefatrizine-d4 has a wide range of scientific research applications:

Comparison with Similar Compounds

Cefatrizine-d4 is compared with other similar compounds, such as:

This compound is unique due to its deuterated form, which can provide insights into the metabolic pathways and stability of cephalosporin antibiotics.

Properties

Molecular Formula

C18H18N6O5S2

Molecular Weight

466.5 g/mol

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H18N6O5S2/c19-12(8-1-3-10(25)4-2-8)15(26)21-13-16(27)24-14(18(28)29)9(7-31-17(13)24)6-30-11-5-20-23-22-11/h1-5,12-13,17,25H,6-7,19H2,(H,21,26)(H,28,29)(H,20,22,23)/t12-,13-,17-/m1/s1/i1D,2D,3D,4D

InChI Key

UOCJDOLVGGIYIQ-FOCCXOSRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NNN=C4)C(=O)O)N)[2H])[2H])O)[2H]

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4

Origin of Product

United States

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